![molecular formula C21H23N3O2S B2853902 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 851132-22-4](/img/structure/B2853902.png)
2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide
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Description
2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide, also known as ETICA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETICA belongs to the class of thioacetamide derivatives and has been extensively studied for its pharmacological properties.
Scientific Research Applications
Synthesis and Characterization
Compounds with structures similar to 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide have been synthesized for various research purposes. For instance, Duran and Canbaz (2013) synthesized derivatives of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide to study their acidity constants, using spectroscopic methods like UV, NMR, and mass spectroscopy for characterization (Duran & Canbaz, 2013). Similarly, novel coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and evaluated for their antioxidant activity, indicating a research interest in the chemical and physical properties of such compounds (Chkirate et al., 2019).
Anticancer Activities
Another significant area of scientific research is the evaluation of anticancer activities. Duran and Demirayak (2012) investigated the anticancer potential of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives against various human tumor cell lines. Some compounds exhibited notable activity, especially against melanoma cell lines, highlighting the therapeutic research potential of such chemicals (Duran & Demirayak, 2012).
Photochromic Properties
Research into the photochromic properties of related compounds has also been explored. Bai et al. (2010) synthesized 4,5-diphenyl-2-(2,5-dimethylthiophen-3-yl)imidazoles and their oxidation products to study their photochromism, indicating interest in the optical and electronic properties of such molecules for potential applications in materials science and photonic devices (Bai et al., 2010).
Luminescence Sensing
Luminescence sensing is another application area. Shi et al. (2015) developed dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that showed selective sensitivity to benzaldehyde derivatives, demonstrating the potential of such compounds in chemical sensing and environmental monitoring (Shi et al., 2015).
properties
IUPAC Name |
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-4-26-19-8-6-5-7-18(19)23-20(25)14-27-21-22-9-10-24(21)17-12-15(2)11-16(3)13-17/h5-13H,4,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVUMZLSPTVTQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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